

Technical Support Center: Development of Modified-Release Formulations for AZD3355

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Compound of Interest

Compound Name: *Lesogaberan hydrochloride*

Cat. No.: *B10828281*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modified-release (MR) formulations of AZD3355 (Lesogaberan).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when developing a modified-release formulation for a rapidly absorbed drug like AZD3355?

A1: AZD3355 is known to be rapidly and extensively absorbed from the gastrointestinal tract.^[1] The main challenges in developing an MR formulation for such a drug include:

- **Controlling the initial burst release:** A significant portion of the drug may be released immediately, leading to a high initial plasma concentration (C_{max}) that mimics an immediate-release profile. This can negate the benefits of an MR formulation.
- **Maintaining therapeutic concentrations:** After the initial phase, the formulation must consistently release the drug at a rate that maintains plasma levels within the therapeutic window for an extended period.
- **Food effect variability:** The presence of food can alter gastrointestinal transit times and pH, potentially affecting the release profile of the MR formulation. Food effect studies are crucial to assess this variability.

- In vitro-in vivo correlation (IVIVC): Establishing a reliable IVIVC can be difficult.[2][3] In vitro dissolution results may not accurately predict the in vivo pharmacokinetic profile, especially for drugs with complex absorption characteristics.[1][2]

Q2: Which modified-release technologies are most suitable for AZD3355?

A2: The choice of technology depends on the desired release profile. For AZD3355, promising approaches could include:

- Matrix Systems: Incorporating AZD3355 into a hydrophilic or hydrophobic polymer matrix is a common and cost-effective method for achieving sustained release. The drug is released as the polymer swells or erodes.
- Coated Multiparticulates: Drug-layered pellets or granules can be coated with a release-controlling polymer. This approach can offer a more predictable release profile and reduce the risk of dose dumping compared to monolithic tablets.
- Osmotic Release Systems: These systems provide a zero-order release rate, which is ideal for maintaining constant drug levels. However, they are more complex and expensive to manufacture.

Q3: How do I select appropriate excipients for an AZD3355 MR formulation?

A3: Excipient selection is critical for controlling drug release. Key considerations include:

- Release-Controlling Polymers: The type and viscosity grade of polymers (e.g., HPMC, ethylcellulose) will dictate the drug release rate.
- Solubilizers: Although AZD3355 has good solubility, the use of solubilizers might be necessary depending on the polymer matrix chosen to ensure complete drug release.
- Compatibility: All excipients must be compatible with AZD3355 to prevent degradation of the active pharmaceutical ingredient (API).

Troubleshooting Guides

Issue 1: Inconsistent Dissolution Profiles Batch-to-Batch

Potential Root Cause	Troubleshooting Steps
Variability in Raw Materials	1. Verify the physical properties (e.g., particle size, viscosity) of the incoming release-controlling polymer and API for each batch. 2. Ensure consistent sourcing of all critical excipients.
Manufacturing Process Deviations	1. Review critical process parameters (CPPs) such as compression force, coating thickness, and drying times. ^[4] 2. Implement in-process controls (IPCs) to monitor these parameters in real-time.
Dissolution Method Issues	1. Ensure the dissolution apparatus is properly calibrated and that the method is robust. 2. Check for issues with the dissolution medium preparation, such as incorrect pH or inadequate degassing.

Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)

Potential Root Cause	Troubleshooting Steps
Inappropriate Dissolution Method	1. The dissolution method may not be biorelevant. Experiment with different media (e.g., simulated gastric and intestinal fluids) and apparatus settings to better mimic in vivo conditions.
Complex In Vivo Absorption	1. AZD3355's absorption may be region-dependent in the GI tract. Consider developing a multi-stage dissolution method to reflect this. 2. Utilize physiologically based pharmacokinetic (PBPK) modeling to better understand the factors influencing absorption.
Formulation-Related Factors	1. The release mechanism of the formulation in vivo may differ from in vitro. For example, the effect of GI motility on a matrix tablet's erosion. 2. Evaluate different formulation strategies (e.g., multiparticulates vs. monolithic tablets) which may yield a better IVIVC.

Issue 3: Dose Dumping or Unintended Rapid Release

Potential Root Cause	Troubleshooting Steps
Formulation Integrity Failure	<ol style="list-style-type: none">1. For coated formulations, inspect for cracks or imperfections in the coating. Optimize coating parameters to ensure a uniform and robust film.2. For matrix tablets, assess the impact of high-fat meals, as this can sometimes lead to accelerated release ("food effect dose dumping").
Interaction with Alcohol	<ol style="list-style-type: none">1. Investigate the potential for alcohol-induced dose dumping, where the presence of alcohol can cause a rapid release of the drug from the formulation. Conduct in vitro dissolution studies with alcohol-containing media.
Incorrect Polymer Choice	<ol style="list-style-type: none">1. The chosen release-controlling polymer may not be robust enough. Consider using a higher viscosity grade or a combination of polymers to better control the initial drug release.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of an immediate-release oral formulation of AZD3355 in healthy male subjects.^[1] This data is essential for setting the target product profile (TPP) for a modified-release formulation.

Parameter	Oral Administration (100 mg)	Intravenous Administration (20 mg)
Tmax (Time to Peak Concentration)	1-2 hours	N/A
Terminal Half-Life (t1/2)	11-13 hours	11-13 hours
Bioavailability	High	N/A
Primary Route of Excretion	Renal (approx. 84% of dose)	Renal (approx. 84% of dose)
Renal Clearance of Total Clearance	~22%	~22%

Experimental Protocols

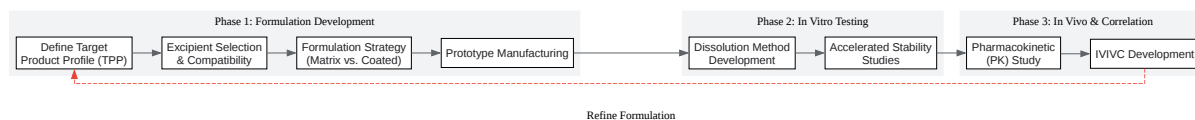
Protocol 1: Development of a Hydrophilic Matrix Tablet for AZD3355

- **Blending:** Blend AZD3355 with a hydrophilic polymer (e.g., HPMC K100M), a filler (e.g., microcrystalline cellulose), and a lubricant (e.g., magnesium stearate).
- **Granulation (Optional):** If flow properties are poor, perform wet or dry granulation.
- **Compression:** Compress the blend into tablets using a rotary tablet press. Critical parameters to control are tablet hardness and weight.
- **In Vitro Dissolution Testing:**
 - **Apparatus:** USP Apparatus 2 (Paddle).
 - **Medium:** 900 mL of pH 6.8 phosphate buffer.
 - **Paddle Speed:** 50 RPM.
 - **Sampling Times:** 1, 2, 4, 8, 12, and 24 hours.
 - **Analysis:** Use a validated HPLC method to determine the concentration of AZD3355 at each time point.

Protocol 2: In Vitro-In Vivo Correlation (IVIVC) Study Design

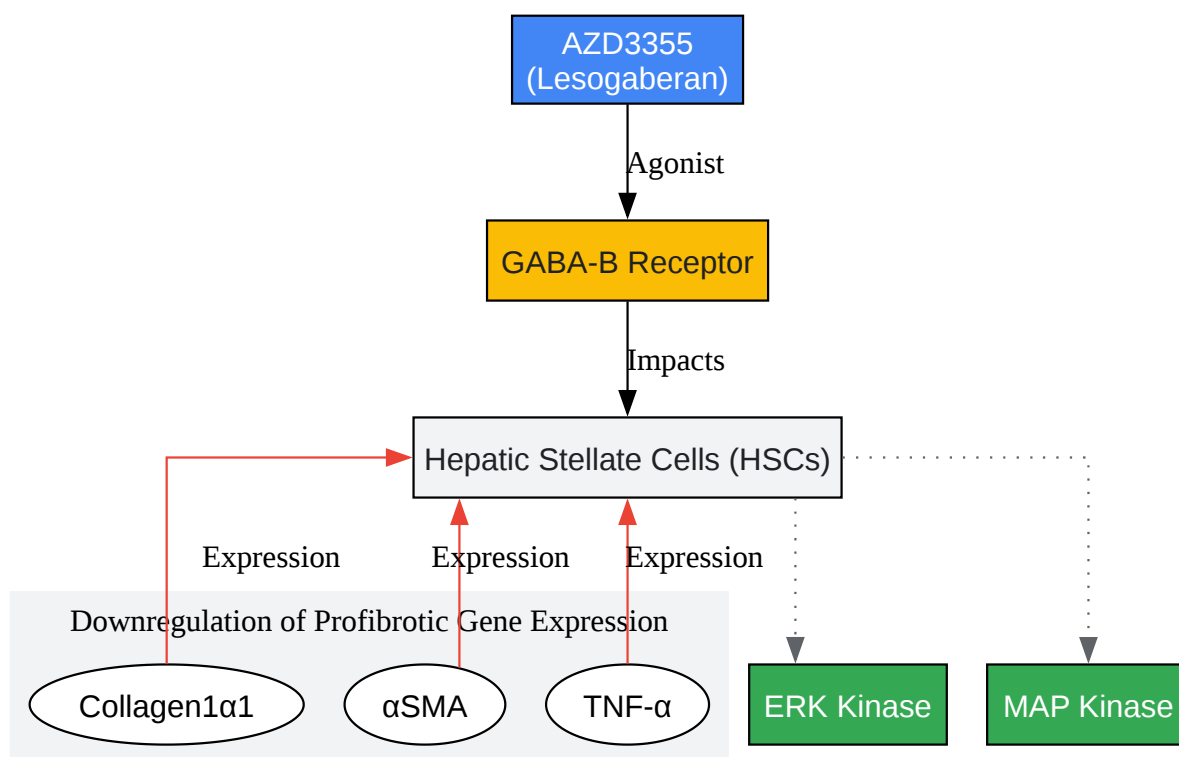
- Formulation Development: Develop at least three formulations of AZD3355 with different release rates (e.g., fast, medium, slow).
- In Vitro Characterization: Perform dissolution testing on all three formulations as described in Protocol 1.
- In Vivo Pharmacokinetic Study:
 - Design: Conduct a three-way crossover study in healthy volunteers.
 - Dosing: Administer each of the three formulations.
 - Sampling: Collect blood samples at predetermined time points over 48-72 hours.
 - Analysis: Analyze plasma samples for AZD3355 concentration.
- Data Analysis:
 - Use deconvolution methods to calculate the in vivo absorption profile for each formulation.
 - Plot the percentage of drug absorbed in vivo against the percentage of drug dissolved in vitro.
 - Establish a mathematical model to correlate the in vitro and in vivo data.

Visualizations



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Caption: Workflow for the development of a modified-release formulation.



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Caption: Proposed signaling pathway for AZD3355 in NASH treatment.

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